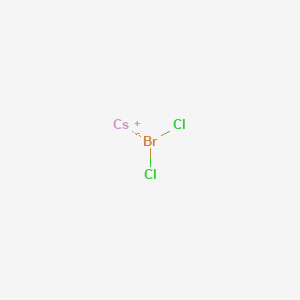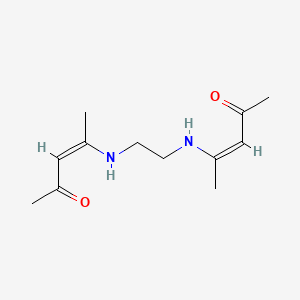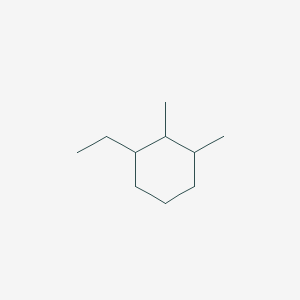
Cyclohexane, 1-ethyl-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1-ethyl-2,3-dimethyl- is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclohexane, where the hydrogen atoms at positions 1, 2, and 3 are replaced by ethyl and methyl groups. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-ethyl-2,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of Cyclohexane, 1-ethyl-2,3-dimethyl- can be achieved through catalytic hydrogenation of corresponding aromatic compounds. This process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, 1-ethyl-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.
Reduction: Hydrogen gas with palladium or platinum catalyst under high pressure.
Substitution: Chlorine or bromine in the presence of UV light or a radical initiator.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
Cyclohexane, 1-ethyl-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential effects on biological membranes and its role in lipid bilayer studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1-ethyl-2,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The ethyl and methyl groups on the cyclohexane ring influence its conformational stability and reactivity. These interactions can affect the compound’s binding affinity to various receptors or enzymes, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane, 1-ethyl-2-methyl-
- Cyclohexane, 1,3-dimethyl-
- Cyclohexane, 1,4-dimethyl-
Uniqueness
Cyclohexane, 1-ethyl-2,3-dimethyl- is unique due to the specific positioning of its ethyl and methyl groups, which influence its chemical properties and reactivity. Compared to other substituted cyclohexanes, this compound exhibits distinct conformational preferences and steric interactions, making it a valuable subject for conformational analysis studies.
Propriétés
Numéro CAS |
7058-05-1 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
1-ethyl-2,3-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-10-7-5-6-8(2)9(10)3/h8-10H,4-7H2,1-3H3 |
Clé InChI |
VJIJHYHFBLLMQS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


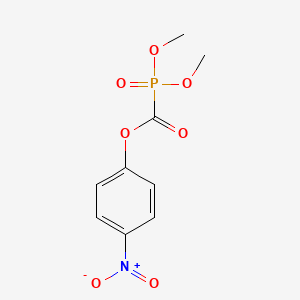
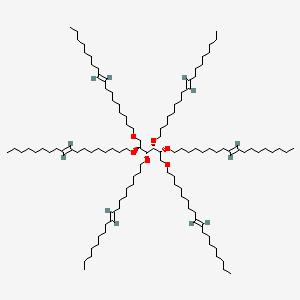



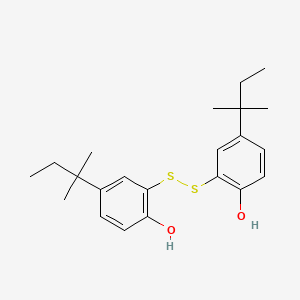
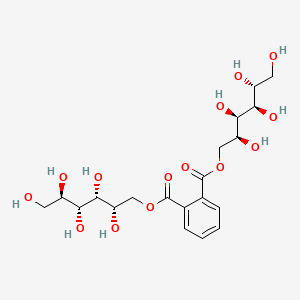
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)

